4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride
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Overview
Description
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride typically involves the reaction of 2-chlorophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane, and requires the use of a base like triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)piperazine
- N,N-dimethylpiperazine
- Sulfonamide derivatives
Uniqueness
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the 2-chlorophenyl group enhances its binding affinity to certain molecular targets, while the sulfonamide group provides additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C12H19Cl2N3O2S |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18ClN3O2S.ClH/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13;/h3-6H,7-10H2,1-2H3;1H |
InChI Key |
CRHSODJNDPYHOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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